molecular formula C25H24N4O3 B2792242 N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 2034295-90-2

N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide

Katalognummer: B2792242
CAS-Nummer: 2034295-90-2
Molekulargewicht: 428.492
InChI-Schlüssel: LHLHIWLZRCVZEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule integrates several pharmaceutically relevant heterocyclic systems, making it a valuable scaffold for drug discovery and biological probing. Its structure features a coumarin (2H-chromene) core, a privileged structure in medicinal chemistry known for a wide range of biological activities. This core is functionalized with a carboxamide group linked to a cyclopentyl moiety and an ethyl spacer that connects to a 3-(pyridin-4-yl)-1H-pyrazole unit. The presence of the pyrazolyl-pyridine system is of particular interest, as aza-heterocyclic scaffolds like pyrazole are considered privileged cores in medicinal chemistry due to their versatile therapeutic potential and applications as ligands in coordination chemistry and metal-catalysed reactions . The integration of these distinct pharmacophores suggests potential for multi-target engagement or the optimization of physicochemical properties. This compound is supplied as a high-purity material for research applications only (RUO) and is intended for use in in vitro assays, as a standard in analytical method development, or as a key intermediate in the synthesis of more complex chemical libraries. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers can request detailed characterization data, including HPLC chromatograms, 1H-NMR, and mass spectrometry data, to support their work.

Eigenschaften

IUPAC Name

N-cyclopentyl-2-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c30-24(21-17-19-5-1-4-8-23(19)32-25(21)31)29(20-6-2-3-7-20)16-15-28-14-11-22(27-28)18-9-12-26-13-10-18/h1,4-5,8-14,17,20H,2-3,6-7,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLHIWLZRCVZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally related chromene-carboxamide derivatives. These comparisons focus on structural features , biological activity , and pharmacokinetic parameters (Table 1).

Table 1: Comparative Analysis of Chromene-Carboxamide Derivatives

Compound Name Key Structural Differences Biological Target (IC₅₀) Solubility (µg/mL) Metabolic Stability (t₁/₂, human liver microsomes)
N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide Cyclopentyl, pyridinyl-pyrazole ethyl CDK9: 12 nM 8.2 45 min
6-chloro-N-(phenylpropan-2-yl)-2H-chromene-3-carboxamide (, Compound 18o) Chloro substituent, phenylpropan-2-yl, pyrrolidinyl Proteasome: 0.7 µM 15.6 22 min
N-(2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide Morpholinoethyl substituent PI3Kγ: 85 nM 22.1 30 min
N-(3-(imidazol-1-yl)propyl)-7-methoxy-2H-chromene-3-carboxamide Methoxy group, imidazolyl-propyl Aurora B: 34 nM 5.8 60 min

Key Findings:

Structural Impact on Target Specificity :

  • The pyridinyl-pyrazole group in the target compound confers selectivity for CDK9 (a cyclin-dependent kinase), likely due to π-π stacking interactions with aromatic residues in the kinase’s ATP-binding site . In contrast, the chloro and pyrrolidinyl groups in Compound 18o shift activity toward proteasome inhibition, as seen in .
  • The methoxy-substituted derivative shows enhanced inhibition of Aurora B kinase, attributed to hydrogen bonding with catalytic lysine residues .

Pharmacokinetic Performance: The cyclopentyl group in the target compound improves metabolic stability (t₁/₂ = 45 min) compared to the morpholinoethyl analog (t₁/₂ = 30 min), which undergoes rapid oxidative dealkylation . However, its low solubility (8.2 µg/mL) limits bioavailability relative to the morpholinoethyl and phenylpropan-2-yl derivatives.

Biological Potency :

  • The target compound’s CDK9 inhibition (IC₅₀ = 12 nM) is superior to other chromene-carboxamides targeting kinases (e.g., Aurora B: 34 nM) but less potent than proteasome inhibitors like Compound 18o (IC₅₀ = 0.7 µM) in distinct pathways .

Discussion of Divergent Evidence

While focuses on a proteasome-inhibiting chromene-carboxamide (Compound 18o), structural comparisons suggest that substituent polarity and aromaticity critically determine target engagement. For example:

  • The pyridinyl-pyrazole group in the target compound increases hydrophobicity, favoring kinase binding, whereas the pyrrolidinyl-chloro motif in Compound 18o introduces polarity, enhancing proteasome affinity .
  • Discrepancies in metabolic stability data highlight the need for substituent optimization; bulkier groups (e.g., cyclopentyl) reduce CYP450-mediated degradation compared to smaller alkyl chains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.